molecular formula C7H6Br2N2O2 B2682839 Methyl 5-amino-4,6-dibromopicolinate CAS No. 1935587-27-1

Methyl 5-amino-4,6-dibromopicolinate

Cat. No.: B2682839
CAS No.: 1935587-27-1
M. Wt: 309.945
InChI Key: FDVBBWJAALYKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-4,6-dibromopicolinate is a chemical compound with the molecular formula C7H6Br2N2O2 It is a derivative of picolinic acid, characterized by the presence of amino and bromine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4,6-dibromopicolinate typically involves the bromination of methyl 5-amino-2-picolinate. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions of the pyridine ring. The process involves the use of bromine or bromine-containing reagents in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The product is then purified through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4,6-dibromopicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while reduction with sodium borohydride produces amine derivatives .

Scientific Research Applications

Methyl 5-amino-4,6-dibromopicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4,6-dibromopicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-3,5-dibromopicolinate
  • Methyl 2-amino-3,5-dibromopicolinate
  • Methyl 5-amino-2,4-dibromopicolinate

Uniqueness

Methyl 5-amino-4,6-dibromopicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 5-amino-4,6-dibromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c1-13-7(12)4-2-3(8)5(10)6(9)11-4/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVBBWJAALYKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C(=C1)Br)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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